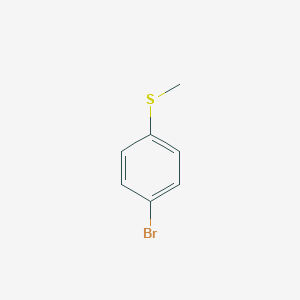

4-Bromothioanisole

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated aromatic compounds is a topic of interest in several of the provided papers. For instance, the regioselective bromination of thieno[2,3-b]pyridine is described, highlighting a method that achieves selectivity toward the 4-position with an 87% isolated yield . This demonstrates the potential of brominated compounds as building blocks in drug discovery. Another paper discusses the synthesis of bromopyrazoles through a copper-catalyzed cycloaddition of alkynes with 4-bromosydnones, which is a mild and regioselective method . These methods could potentially be applied or adapted for the synthesis of 4-Bromothioanisole.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for their reactivity and potential applications. One paper reports the crystal structures of two 4-bromopyrazole derivatives, revealing that the molecules are linked by intermolecular hydrogen bonds and weak C-H…Br contacts, forming a three-dimensional network . This information is valuable for understanding how 4-Bromothioanisole might crystallize and interact with other molecules.

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving brominated compounds. The synthesis of 4-Arylthieno[2,3-b]pyridines and 4-Aminothieno[2,3-b]pyridines involves cross-coupling reactions that proceed in excellent yields . Additionally, the synthesis of a bromotyrosine-derived natural product inhibitor utilizes alkylation and coupling reactions . These reactions are indicative of the types of chemical transformations that 4-Bromothioanisole might undergo.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Bromothioanisole are not directly discussed, the papers do mention properties of related brominated compounds. For example, the solvent-free synthesis of 5-bromothiophene-based compounds is explored, with the advantage of obtaining pure products without the need for separation techniques . The antibacterial and antifungal activities of these compounds are also evaluated, suggesting that brominated compounds can have significant biological activities .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Summary of the Application

4-Bromothioanisole is used in the Heck olefination reaction with styrenes to yield stilbenes . The Heck reaction is a palladium-catalyzed carbon-carbon coupling reaction between aryl halides or vinyl halides and activated alkenes .

Methods of Application or Experimental Procedures

The Heck reaction involves organopalladium intermediates. The required palladium (0) compound is often generated in situ from a palladium (II) precursor . The reaction conditions can vary, but typically involve a base and a palladium catalyst .

Results or Outcomes

The result of the Heck reaction involving 4-Bromothioanisole is the formation of stilbenes .

Material Science

Specific Scientific Field

Summary of the Application

4-Bromothioanisole has been used in material science research, where it has shown potential in the field of nanotechnology .

Methods of Application or Experimental Procedures

By fine-tuning reaction conditions and incorporating 4-Bromothioanisole into polymer matrices, researchers have achieved materials with superior mechanical strength, thermal stability, and chemical resistance .

Results or Outcomes

The incorporation of 4-Bromothioanisole into polymer matrices has resulted in materials with enhanced properties, including superior mechanical strength, thermal stability, and chemical resistance .

Pharmaceutical Research

Specific Scientific Field

Summary of the Application

4-Bromothioanisole has been found to inhibit the activity of Cox-2, an inflammatory enzyme that causes pain . It is also a potent inhibitor of the enzyme thioesterase, which breaks down fatty acids and sulfoxides .

Results or Outcomes

The results of these studies have shown that 4-Bromothioanisole can inhibit pro-inflammatory cytokines and chemokines in macrophages .

Environmental Science

Specific Scientific Field

Summary of the Application

While specific applications of 4-Bromothioanisole in environmental science are not readily available, compounds like this are often used in studies related to environmental pollution, chemical degradation, and the impact of these compounds on ecosystems .

Methods of Application or Experimental Procedures

The methods of application in environmental science can vary widely, but often involve the use of 4-Bromothioanisole in laboratory settings to study its environmental impact .

Results or Outcomes

The results of these studies can provide valuable information about the environmental impact of 4-Bromothioanisole and similar compounds .

Chemical Engineering

Specific Scientific Field

Summary of the Application

4-Bromothioanisole is recognized as a versatile building block in organic synthesis and has emerged as a catalyst for innovation in material engineering .

Methods of Application or Experimental Procedures

4-Bromothioanisole is used in various chemical reactions, including polymerization reactions, to facilitate the production of polymers with tailored properties .

Results or Outcomes

The use of 4-Bromothioanisole in chemical engineering has led to the development of a wide array of advanced materials with enhanced functionalities and performance characteristics .

Food Science

Specific Scientific Field

Summary of the Application

While specific applications of 4-Bromothioanisole in food science are not readily available, compounds like this are often used in studies related to food chemistry, food additives, and the impact of these compounds on food quality and safety .

Methods of Application or Experimental Procedures

The methods of application in food science can vary widely, but often involve the use of 4-Bromothioanisole in laboratory settings to study its impact on food chemistry .

Results or Outcomes

The results of these studies can provide valuable information about the impact of 4-Bromothioanisole and similar compounds on food quality and safety .

Safety And Hazards

Propiedades

IUPAC Name |

1-bromo-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrS/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUYZNNBXLMFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146209 | |

| Record name | 4-Bromothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromothioanisole | |

CAS RN |

104-95-0 | |

| Record name | 4-Bromothioanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromothioanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromothioanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73383 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromothioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromophenyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.960 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (4S,5S,6R,7R,9S)-6,18-dimethoxy-7-(3,4,5-trimethoxybenzoyl)oxy-11,21-diazatetracyclo[12.7.0.04,9.015,20]henicosa-1(14),15(20),16,18-tetraene-5-carboxylate](/img/structure/B94887.png)

![2-[(2,2,2-Trifluoroacetyl)amino]benzoic acid](/img/structure/B94904.png)